Triiodure d'erbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

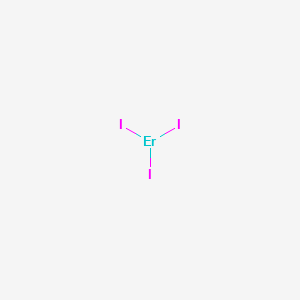

Erbium(III) iodide is a chemical compound with the formula ErI₃. It is an iodide of the lanthanide metal erbium. This compound is known for its distinctive properties and applications in various scientific fields. Erbium(III) iodide is typically a white to slightly pink powder and is insoluble in water .

Applications De Recherche Scientifique

Erbium(III) iodide has several applications in scientific research, including:

Biology and Medicine:

Méthodes De Préparation

Erbium(III) iodide can be synthesized through the reaction of elemental iodine with finely divided erbium. The reaction proceeds as follows: [ \text{2Er} + 3\text{I}_2 \rightarrow 2\text{ErI}_3 ] This method involves heating the reactants under controlled conditions to ensure the complete formation of erbium triiodide .

Analyse Des Réactions Chimiques

Erbium(III) iodide undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions or ligands under specific conditions.

Common reagents used in these reactions include caesium and carbon for reduction reactions. The major products formed from these reactions are reduced iodides of erbium with unique crystal structures .

Mécanisme D'action

The mechanism of action of erbium triiodide involves its ability to interact with other chemical species through reduction and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in reduction reactions, erbium triiodide interacts with caesium and carbon to form reduced iodides with distinct molecular structures .

Comparaison Avec Des Composés Similaires

Erbium(III) iodide can be compared with other erbium halides, such as erbium trichloride (ErCl₃) and erbium tribromide (ErBr₃). These compounds share similar properties but differ in their reactivity and applications:

Erbium Trichloride (ErCl₃): This compound has a higher sublimation enthalpy compared to erbium triiodide, making it less volatile.

Erbium Tribromide (ErBr₃): It has intermediate properties between erbium trichloride and erbium triiodide, with applications in similar fields.

Erbium(III) iodide is unique due to its specific reactivity with caesium and carbon, leading to the formation of reduced iodides with complex crystal structures .

Propriétés

Numéro CAS |

13813-42-8 |

|---|---|

Formule moléculaire |

ErI3 |

Poids moléculaire |

547.97 g/mol |

Nom IUPAC |

erbium(3+);triiodide |

InChI |

InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3 |

Clé InChI |

OKVQKDALNLHZLB-UHFFFAOYSA-K |

SMILES |

I[Er](I)I |

SMILES canonique |

[I-].[I-].[I-].[Er+3] |

| 13813-42-8 | |

Pictogrammes |

Health Hazard |

Origine du produit |

United States |

Q1: Can erbium triiodide be used to synthesize novel erbium-containing clusters?

A1: Yes, erbium triiodide can act as a precursor for synthesizing new erbium clusters. The research demonstrates that reducing erbium triiodide with cesium in the presence of carbon leads to the formation of Cs[Er₆C]I₁₂ and Cs[Er₁₀(C₂)₂]I₁₈. [] These compounds contain unique erbium clusters stabilized by iodide ions and carbon.

Q2: What are the structural differences between the erbium clusters found in the two compounds synthesized?

A2: The two compounds exhibit distinct erbium cluster arrangements. Cs[Er₆C]I₁₂ features isolated monomeric [Er₆C] units. [] In contrast, Cs[Er₁₀(C₂)₂]I₁₈ contains dimeric units, [Er₁₀(C₂)₂], formed by two [Er₆(C₂)] octahedra sharing a common edge. [] This difference in cluster structure highlights how reaction conditions can influence the final product's architecture at the molecular level.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)